molecular formula C11H12N2O3 B11502547 (2Z)-4-oxo-4-{[2-(pyridin-4-yl)ethyl]amino}but-2-enoic acid

(2Z)-4-oxo-4-{[2-(pyridin-4-yl)ethyl]amino}but-2-enoic acid

Cat. No.: B11502547
M. Wt: 220.22 g/mol
InChI Key: AMXAQRFKRYSSLQ-UPHRSURJSA-N
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Description

(2Z)-3-{[2-(PYRIDIN-4-YL)ETHYL]CARBAMOYL}PROP-2-ENOIC ACID is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridine ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-{[2-(PYRIDIN-4-YL)ETHYL]CARBAMOYL}PROP-2-ENOIC ACID typically involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI (tetrabutylammonium iodide). This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate . Another approach involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment, which is environmentally friendly and yields high purity products .

Industrial Production Methods

Industrial production of this compound can be scaled up using the same synthetic routes mentioned above, with optimizations for large-scale reactions. The use of nonmetallic regenerable reagents and CO2 capture agents like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-{[2-(PYRIDIN-4-YL)ETHYL]CARBAMOYL}PROP-2-ENOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are facilitated by the presence of the pyridine ring, which can react with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2Z)-3-{[2-(PYRIDIN-4-YL)ETHYL]CARBAMOYL}PROP-2-ENOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of (2Z)-3-{[2-(PYRIDIN-4-YL)ETHYL]CARBAMOYL}PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the carbamoyl group can form hydrogen bonds with biological targets, modulating their activity and function .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

(Z)-4-oxo-4-(2-pyridin-4-ylethylamino)but-2-enoic acid

InChI

InChI=1S/C11H12N2O3/c14-10(1-2-11(15)16)13-8-5-9-3-6-12-7-4-9/h1-4,6-7H,5,8H2,(H,13,14)(H,15,16)/b2-1-

InChI Key

AMXAQRFKRYSSLQ-UPHRSURJSA-N

Isomeric SMILES

C1=CN=CC=C1CCNC(=O)/C=C\C(=O)O

Canonical SMILES

C1=CN=CC=C1CCNC(=O)C=CC(=O)O

Origin of Product

United States

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